![molecular formula C21H21Br4N3O3 B4621897 2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the specified chemical often involves intricate reactions that yield compounds with potential biological applications. For example, the synthesis of antipyrine derivatives has been reported, involving the creation of compounds with specific structural features and potential antimycobacterial activity (Ahsan et al., 2012)(Ahsan et al., 2012).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the chemical behavior of compounds. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common methods used to analyze the molecular structure, as seen in the study of antipyrine-like derivatives (Saeed et al., 2020)(Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity of such complex molecules can be explored through their involvement in various chemical reactions, such as the synthesis of novel pyrazole-3,4-dicarboxamides with inhibitory activity against human cytosolic carbonic anhydrase I and II (Mert et al., 2016)(Mert et al., 2016). These studies highlight the compound's potential in biochemical applications.
Physical Properties Analysis
The physical properties of such chemicals are typically determined through various spectroscopic and analytical techniques, revealing aspects like melting points, solubility, and crystalline structure. The structure and physical parameters of N,N’-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide, for instance, were characterized by different spectroscopic methods (Aydın & Dağci, 2012)(Aydın & Dağci, 2012).
Chemical Properties Analysis
Understanding the chemical properties involves examining the reactivity, stability, and interaction of the compound with various chemical agents. The corrosion inhibition efficiency and adsorption behavior of related compounds, for example, have been studied to understand their interaction with metal surfaces and potential applications in corrosion prevention (Tawfik, 2015)(Tawfik, 2015).
Applications De Recherche Scientifique
Corrosion Inhibition and Adsorption Behavior
Research involving compounds with similar complex structures, including pyrazole derivatives, has shown potential in corrosion inhibition. For example, the study on the corrosion inhibition efficiency and adsorption behavior of certain cationic Schiff surfactants at carbon steel/hydrochloric acid interfaces indicates that these compounds are excellent corrosion inhibitors. The adsorption of these inhibitors on the carbon steel surface obeys the Langmuir adsorption isotherm, suggesting a chemical adsorption mechanism (Tawfik, 2015).
Intermolecular Interactions and Crystal Structure
Another area of research involves the intermolecular interactions and crystal structure analysis of antipyrine-like derivatives. Studies have detailed the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, providing insights into their solid-state structures and the relevance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Stereoselective Synthesis and Molecular Structure
The stereoselective synthesis of chemical compounds, including those with cyclopropane structures, is a critical area of research. A study on the stereoselective double Lewis acid/organo-catalyzed dimerization of donor-acceptor cyclopropanes into substituted 2-oxabicyclo[3.3.0]octanes showcases the creation of new rings, bonds, and stereocenters, highlighting the complexity and potential applications of these compounds in organic synthesis (Novikov et al., 2012).
Propriétés
IUPAC Name |
2,2-dibromo-N-(2,2-dibromo-1-methylcyclopropanecarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Br4N3O3/c1-12-14(15(29)28(26(12)4)13-8-6-5-7-9-13)27(16(30)18(2)10-20(18,22)23)17(31)19(3)11-21(19,24)25/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZROSCZMTWBJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)C3(CC3(Br)Br)C)C(=O)C4(CC4(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)
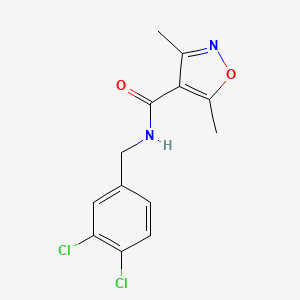
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)

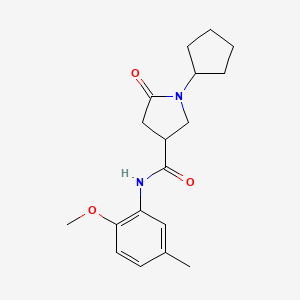
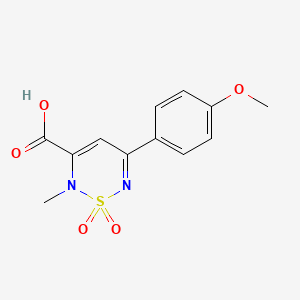
![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)
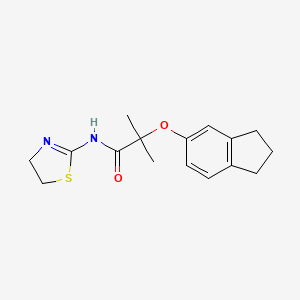
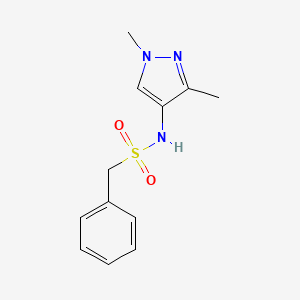
![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)
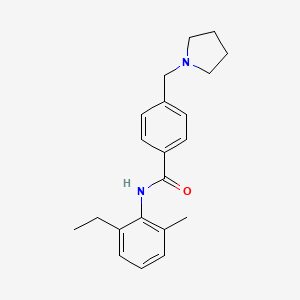
![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)